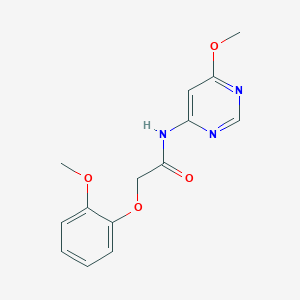

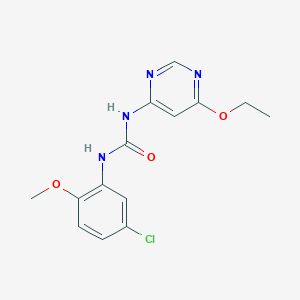

![molecular formula C20H19NO3 B6505144 8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396860-74-4](/img/structure/B6505144.png)

8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

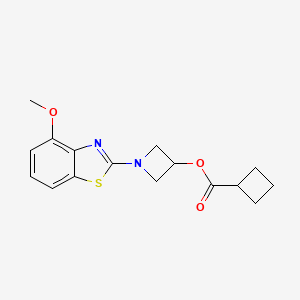

“8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane” is a complex organic compound. Xanthones, which are important O-heteroaromatic tricyclic molecules, form part of its structure . These molecules exhibit a wide range of bioactivities and are found as secondary metabolites in diverse terrestrial and marine plants, fungi, and lichen .

Synthesis Analysis

The synthesis of such compounds often involves the construction of a bridged oxa-[3.2.1]octane-embedded tricyclic carbon skeleton . This process can be highly efficient and has been used in the synthesis of similar structures . The synthesis of xanthones can be achieved by condensation of a salicylic acid with a phenol derivative .Molecular Structure Analysis

The molecular structure of this compound includes an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold, which is a characteristic feature of xanthones . It also includes an 8-azabicyclo[3.2.1]octane scaffold .Chemical Reactions Analysis

The compound has been associated with potent and efficacious antihyperalgesic effects . It has an affinity of 2.0 nM for DOR (rat brain cortex binding assay) and a naltrindole sensitive DOR potency of 5.6 nM .Scientific Research Applications

- The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with diverse and intriguing biological activities .

- Researchers have explored stereoselective methods to construct this scaffold. While many approaches involve enantioselective construction of an acyclic starting material, some methodologies achieve stereochemical control directly during the transformation that generates the bicyclic architecture .

- A novel homogeneous gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement enables the efficient synthesis of disubstituted 8-oxabicyclo[3.2.1]octane derivatives. This process exhibits high diastereoselectivity and utilizes glycal-derived propargylic esters .

- Researchers achieved catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives through a [3+2]-cycloaddition. The platinum-containing carbonyl ylides generated from acyclic γ,δ-ynones, in the presence of PtCl₂-Walphos and AgSbF₆, lead to these valuable compounds .

Tropane Alkaloid Synthesis

Gold-Catalyzed Tandem Reactions

Asymmetric Synthesis of 8-Oxabicyclo[3.2.1]octane Derivatives

Mechanism of Action

properties

IUPAC Name |

3-oxa-8-azabicyclo[3.2.1]octan-8-yl(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c22-20(21-13-9-10-14(21)12-23-11-13)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-8,13-14,19H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQXSKCKGNJXRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC1N2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

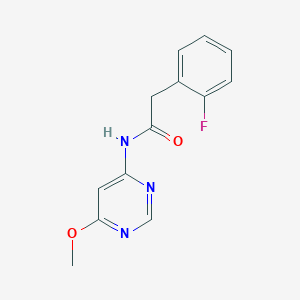

![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6505114.png)

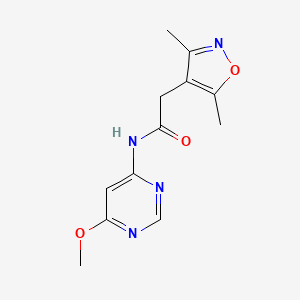

![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B6505121.png)

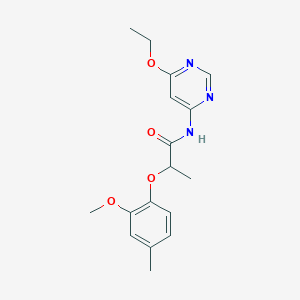

![2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide](/img/structure/B6505133.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride](/img/structure/B6505150.png)

![3-[(3-chlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6505179.png)